molecular formula C23H22N4O2S B6551316 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1040669-03-1

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6551316
CAS No.: 1040669-03-1
M. Wt: 418.5 g/mol
InChI Key: SYNBCNGTVGVYFR-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 4-methylbenzyl group (N-[(4-methylphenyl)methyl]). Its structural uniqueness lies in the combination of electron-donating methoxy and methyl groups, which influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-16-3-5-17(6-4-16)14-25-22(28)15-30-23-21-13-20(26-27(21)12-11-24-23)18-7-9-19(29-2)10-8-18/h3-13H,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNBCNGTVGVYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide represents a novel class of pyrazolo[1,5-a]pyrazine derivatives. This compound is characterized by its complex molecular structure, which includes a pyrazolo core, sulfanyl group, and acetamide moiety. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in oncology.

Chemical Structure

The molecular formula of the compound is C20H22N4OSC_{20}H_{22}N_4OS, with a molecular weight of approximately 422.93 g/mol. The structural features include:

  • Pyrazolo[1,5-a]pyrazin core : A bicyclic structure that contributes to the compound's biological activity.
  • Sulfanyl group : Enhances reactivity and potential interactions with biological targets.
  • Acetamide moiety : Serves as a linking group that may influence binding affinity to target proteins.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This mechanism is crucial in regulating pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound interacts with cellular receptors, altering their signaling pathways. This modulation can lead to significant changes in cellular functions, particularly in cancer cells.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells by activating apoptotic pathways. This is achieved through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Cytotoxicity Assays

In vitro studies using cancer cell lines have demonstrated significant cytotoxic effects. The MTT assay showed that the compound exhibits stronger cytotoxic activity compared to standard chemotherapeutic agents like cisplatin in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

Mechanistic Insights

Research indicates that the compound induces apoptosis via the activation of caspases (caspase 3, 8, and 9), which are critical mediators in the apoptotic process. Additionally, it has been observed to suppress NF-κB expression while promoting p53 and Bax expression, further enhancing its pro-apoptotic effects .

Comparative Analysis with Other Compounds

A comparative analysis was performed with other known protein kinase inhibitors and anticancer agents. The following table summarizes key characteristics:

Compound NameStructure FeaturesBiological Activity
Imatinib MesylatePyridine-pyrimidine derivativeProtein kinase inhibitor
SorafenibMulti-kinase inhibitorAnticancer activity
PazopanibAniline derivativeAngiogenesis inhibitor
Target Compound Pyrazolo[1,5-a]pyrazine derivativePotential protein kinase inhibitor

This comparison highlights that while the target compound shares structural similarities with established drugs, its unique features may provide distinct advantages in terms of selectivity and efficacy .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name / ID RPyrazolo RSulfanyl-Acetamide Molecular Weight (g/mol) Key References
Target Compound 4-methoxyphenyl N-(4-methylbenzyl) ~407.47*
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-chlorophenyl N-(3-(methylsulfanyl)phenyl) 440.94
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide (G420-0189) 4-methylphenyl N-(3-cyanophenyl) 399.47
2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (G420-0502) 4-fluorophenyl N-(3-methoxyphenyl) 408.45
DPA-714 (N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide) 4-(2-fluoroethoxy)phenyl N,N-diethyl 426.47

*Estimated based on .

Structural Insights :

  • Electron-Donating vs.
  • N-Substituent Effects: The 4-methylbenzyl group in the target compound may offer superior lipophilicity and metabolic stability compared to smaller groups (e.g., 3-cyanophenyl in G420-0189) or polar substituents (e.g., 3-methoxyphenyl in G420-0502) .

Yield and Physical Properties :

Compound Melting Point (°C) Yield (%) Key Features Reference
Target Compound Not reported Not reported High purity inferred from analogous methods
18h (Pyrazolo[1,5-a]pyrimidine derivative) 261 74 Yellow crystals, C=O IR peak at 1665 cm⁻¹
DPA-714 Not reported Not reported Radiolabeled for imaging applications
G420-0189 Not reported N/A 17 mg available, cyanophenyl substituent

Physicochemical Properties

  • Solubility : The 4-methoxy and 4-methyl groups in the target compound likely improve aqueous solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ).
  • Stability : Sulfanyl linkages (C–S bonds) are generally stable under physiological conditions, but may undergo oxidation in vivo, unlike ether or methylene groups .

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